molecular formula C17H9N B3052407 1-Pyrenecarbonitrile CAS No. 4107-64-6

1-Pyrenecarbonitrile

Cat. No.: B3052407
CAS No.: 4107-64-6
M. Wt: 227.26 g/mol
InChI Key: LLSYZMNMWXDYMT-UHFFFAOYSA-N
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Description

1-Pyrenecarbonitrile is a highly versatile compound that has gained significant attention due to its unique properties and potential applications. It is a member of the pyrene family, known for its aromatic and fluorescent properties. The compound has a molecular formula of C17H9N and a molecular weight of 227.26 g/mol.

Preparation Methods

1-Pyrenecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of pyrene with cyanogen bromide in the presence of a base. This reaction typically occurs under reflux conditions, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Pyrenecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-pyrenemethanamine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to various substituted derivatives.

Scientific Research Applications

1-Pyrenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: The compound is employed in the study of biological membranes and protein interactions, leveraging its ability to intercalate into lipid bilayers.

    Medicine: Research has explored its potential use in drug delivery systems and as a diagnostic tool for certain diseases.

    Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties

Comparison with Similar Compounds

1-Pyrenecarbonitrile can be compared to other similar compounds within the pyrene family, such as:

    1-Pyrenemethanol: Similar in structure but with a hydroxyl group instead of a nitrile group, making it more reactive in certain chemical reactions.

    1-Pyreneacetic acid: Contains a carboxylic acid group, which alters its solubility and reactivity compared to this compound.

    1-Pyreneboronic acid: Features a boronic acid group, making it useful in Suzuki coupling reactions for the synthesis of biaryl compounds.

This compound stands out due to its unique combination of aromaticity and fluorescence, making it particularly valuable in applications requiring these properties.

Properties

IUPAC Name

pyrene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYZMNMWXDYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194033
Record name 1-Pyrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4107-64-6
Record name 1-Pyrenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrene-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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